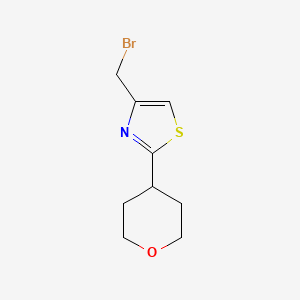
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a tetrahydro-2H-pyran-4-yl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the thiazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the formation of a carbon-carbon bond between the thiazole ring and the tetrahydro-2H-pyran-4-yl group, which can be achieved through various coupling reactions, such as the Grignard reaction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thiazole ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Reduced forms of the thiazole ring or the bromomethyl group.
科学研究应用
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole involves its ability to form covalent bonds with target molecules. The bromomethyl group is particularly reactive and can undergo nucleophilic substitution with biological nucleophiles such as thiols or amines. This reactivity allows the compound to modify the function of enzymes or receptors by forming covalent adducts, thereby inhibiting their activity or altering their signaling pathways.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Methyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole makes it particularly reactive towards nucleophiles, which is a unique feature compared to its analogs with different substituents. This reactivity can be exploited in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H12BrNOS |
|---|---|
分子量 |
262.17 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-(oxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNOS/c10-5-8-6-13-9(11-8)7-1-3-12-4-2-7/h6-7H,1-5H2 |
InChI 键 |
RFOACNMSAQRVGD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=NC(=CS2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


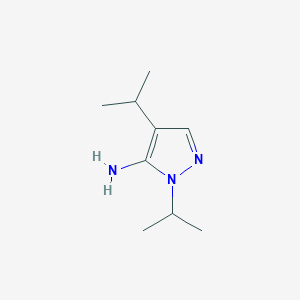
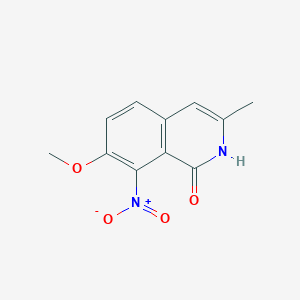
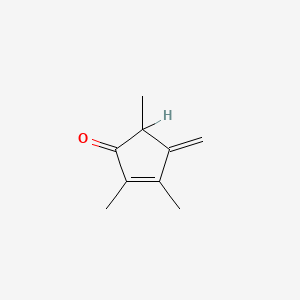
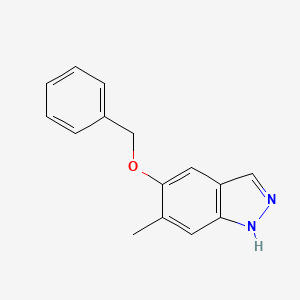
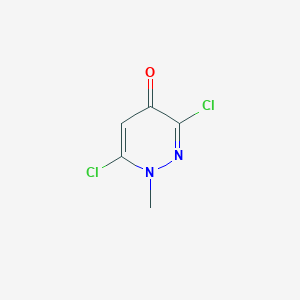

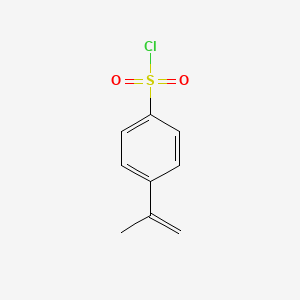
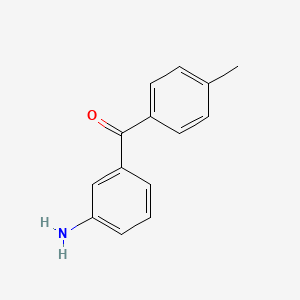
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
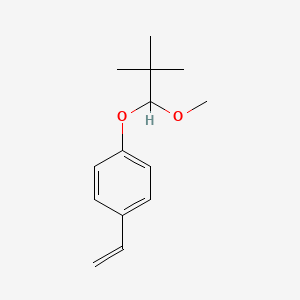
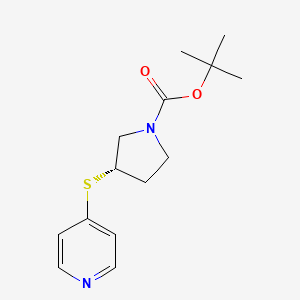
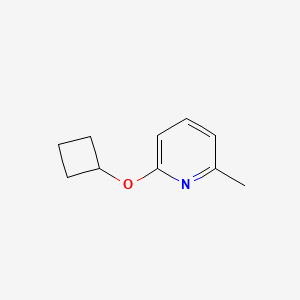

![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
